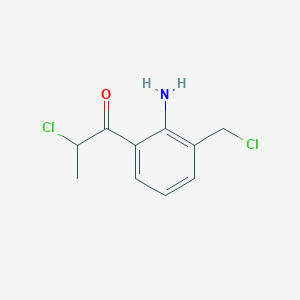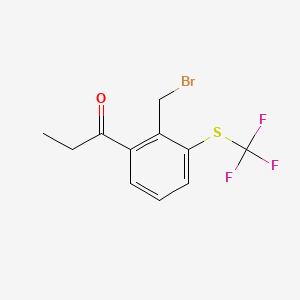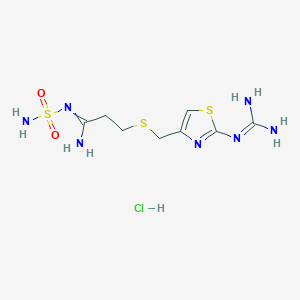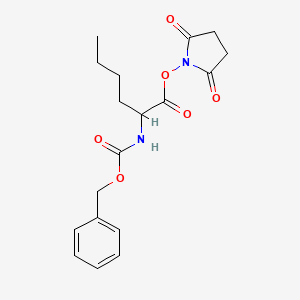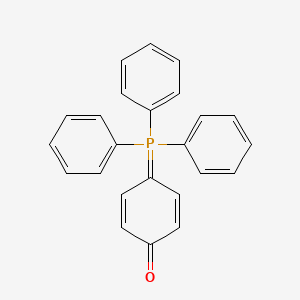![molecular formula C13H16O2 B14066869 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- CAS No. 101649-40-5](/img/structure/B14066869.png)
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a hydroxy group, a methyl group, and a phenyl group with a methylethenyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- typically involves the reaction of hydroxybenzaldehyde with isobutyric acid in the presence of a base. The reaction mixture is then acidified to obtain the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- involves the generation of free radicals upon exposure to UV light. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved include the activation of specific photoinitiator sites and the propagation of radical chains.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound shares a similar structure but lacks the methylethenyl substituent.
1-Phenyl-2-hydroxy-2-methylpropan-1-one: Another similar compound with slight variations in the molecular arrangement.
Uniqueness
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- is unique due to its specific substituent groups, which confer distinct chemical properties and reactivity. Its ability to act as a photoinitiator and its applications in various fields highlight its versatility and importance in scientific research and industrial applications.
Propiedades
Número CAS |
101649-40-5 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-hydroxy-2-methyl-1-(4-prop-1-en-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-5-7-11(8-6-10)12(14)13(3,4)15/h5-8,15H,1H2,2-4H3 |
Clave InChI |
IJBSPUKPEDBNKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)C(=O)C(C)(C)O |
Números CAS relacionados |
115055-18-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


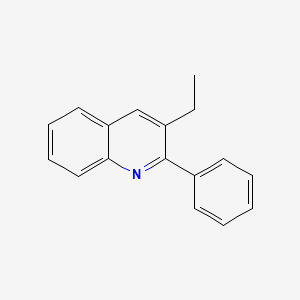
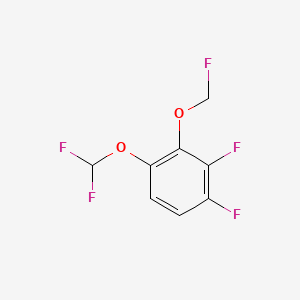
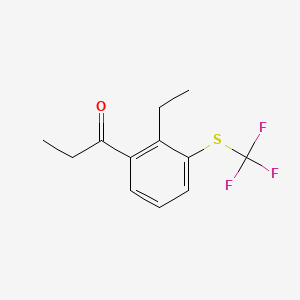
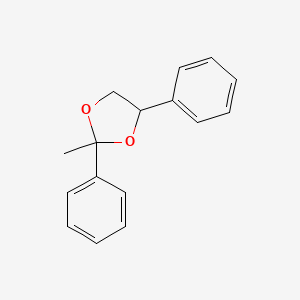
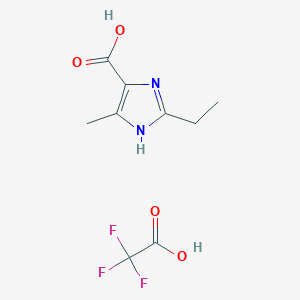
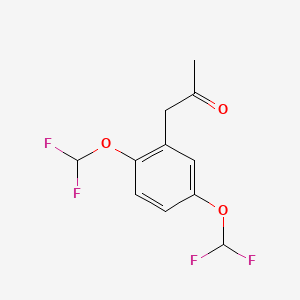
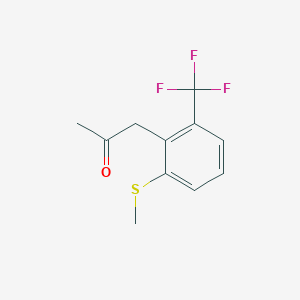
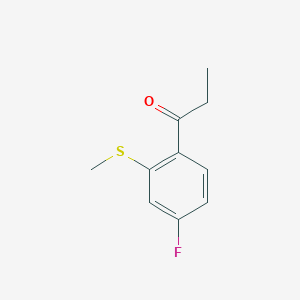
![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)
